molecular formula C16H14N2O B10852092 N-Phenyl-1-methyl-1H-indole-2-carboxamide

N-Phenyl-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10852092
M. Wt: 250.29 g/mol
InChI Key: BKBHWENOWTVWOA-UHFFFAOYSA-N
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Description

N-Phenyl-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-1-methyl-1H-indole-2-carboxamide typically involves the reaction of 1-methylindole-2-carboxylic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenyl-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Phenyl-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-1-methyl-1H-indole-2-carboxamide is unique due to the presence of both the phenyl and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

1-methyl-N-phenylindole-2-carboxamide

InChI

InChI=1S/C16H14N2O/c1-18-14-10-6-5-7-12(14)11-15(18)16(19)17-13-8-3-2-4-9-13/h2-11H,1H3,(H,17,19)

InChI Key

BKBHWENOWTVWOA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3

Origin of Product

United States

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